Heptyl 1-thiohexopyranoside
Overview
Description
Heptyl 1-Thiohexopyranoside is an organic compound belonging to the class of thioglycosides. These compounds are characterized by a sugar group bonded through one carbon to another group via an S-glycosidic bond . This compound has the molecular formula C₁₃H₂₆O₅S and a molecular weight of 294.41 g/mol . It is primarily used in biochemical research and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Heptyl 1-thioglucopyranoside has been found to interact with several targets . These include Rhodopsin in humans, NADPH:ferredoxin reductase in Rhodobacter capsulatus, Acyl carrier protein in Escherichia coli (strain K12), and Biotin biosynthesis cytochrome P450 in Bacillus subtilis (strain 168) . These targets play crucial roles in various biological processes, including vision, energy production, fatty acid synthesis, and biotin production, respectively .
Mode of Action
It is known that the compound acts as a non-ionic detergent , which suggests that it may interact with these targets by altering their membrane environments, thereby affecting their function.
Biochemical Pathways
Given its targets, it is likely that it impacts pathways related to vision, energy production, fatty acid synthesis, and biotin production .
Pharmacokinetics
As a non-ionic detergent, it is known to be soluble in methanol , which could potentially influence its bioavailability.
Result of Action
It has been found to be effective as a non-ionic detergent for the solubilization and reconstitution of membrane proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Heptyl 1-thioglucopyranoside. For instance, it has been found to be more soluble than octylthioglucoside in water at low temperatures , suggesting that temperature and solvent can affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl 1-Thiohexopyranoside can be synthesized through the reaction of heptyl alcohol with 1-thiohexopyranose under specific conditions. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the S-glycosidic bond . The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is then purified through techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Heptyl 1-Thiohexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The S-glycosidic bond can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
Heptyl 1-Thiohexopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: The compound is employed in studies involving glycosylation and carbohydrate metabolism.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: this compound is used in the formulation of detergents and cleaning agents
Comparison with Similar Compounds
Heptyl 1-Thiohexopyranoside is unique due to its specific S-glycosidic bond and heptyl group. Similar compounds include:
- Methyl 1-Thiohexopyranoside
- Ethyl 1-Thiohexopyranoside
- Propyl 1-Thiohexopyranoside
These compounds share similar structural features but differ in their alkyl groups, which can influence their chemical properties and applications .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEGNLMTTNTJSP-LBELIVKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101006208 | |
Record name | Heptyl 1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101006208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85618-20-8 | |
Record name | n-Heptyl β-D-thioglucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85618-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptyl 1-thioglucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085618208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptyl 1-thiohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101006208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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